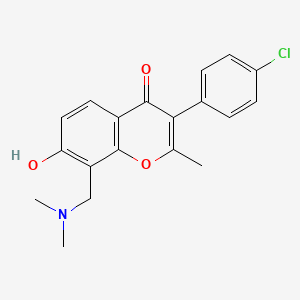

3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one” is a unique chemical with the linear formula C18H16ClNO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .

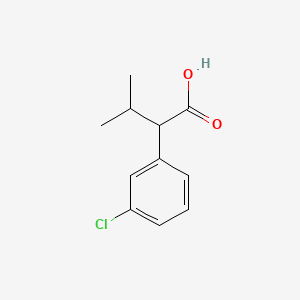

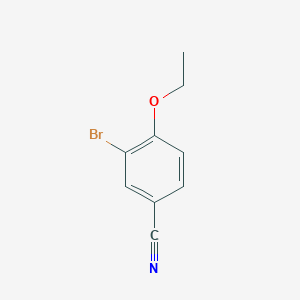

Molecular Structure Analysis

The molecular formula of the compound is C18H16ClNO3 . The average mass is 329.777 Da and the monoisotopic mass is 329.081879 Da .Aplicaciones Científicas De Investigación

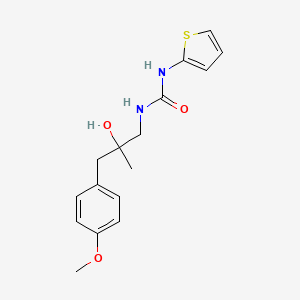

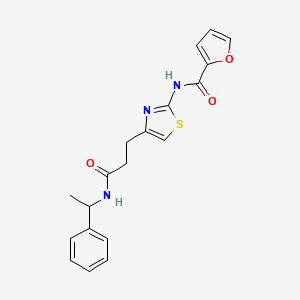

Antimicrobial and Anticancer Properties

Compounds similar to 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one, particularly those within the chromone and chlorophenyl families, have been explored for their antimicrobial and anticancer properties. For example, certain 3-styrylchromones have demonstrated high tumor specificity with minimal keratinocyte toxicity, suggesting potential as anticancer agents with reduced side effects (Sugita et al., 2017). These findings indicate that chromone derivatives could be promising candidates for the development of new types of anticancer drugs.

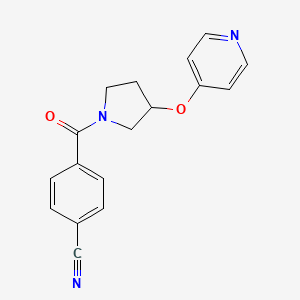

Antioxidant Activity

Chromones and their derivatives, including those with substituents similar to 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one, are known for their antioxidant properties. These compounds can neutralize active oxygen species and interrupt free radical processes, potentially delaying or inhibiting cell impairment leading to various diseases (Yadav et al., 2014). The presence of certain functional groups, such as hydroxyl groups, plays a crucial role in their radical scavenging activity, suggesting that modifications to the core structure of compounds like 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one could enhance their antioxidant efficacy.

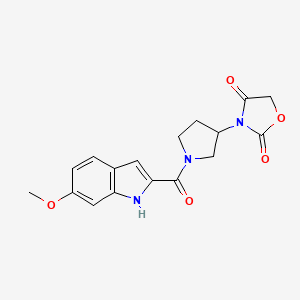

Synthetic and Medicinal Chemistry Applications

The structural core of 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one, particularly the chromen-4-one moiety, is significant in synthetic and medicinal chemistry. Chromones serve as the core structures of various secondary metabolites with considerable pharmacological importance. Natural sources of these compounds are limited, highlighting the need for synthetic procedures to access chromones for further application in drug discovery and development (Mazimba, 2016). Synthetic protocols for these compounds, including 6H-benzo[c]chromen-6-ones, have been extensively reviewed, revealing efficient and straightforward methods for obtaining chromones that could be applied to the synthesis of compounds like 3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO3/c1-11-17(12-4-6-13(20)7-5-12)18(23)14-8-9-16(22)15(10-21(2)3)19(14)24-11/h4-9,22H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWXFONPFWNBGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-8-((dimethylamino)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718446.png)

![6-Bromo-[1,2,4]triazolo[1,5-A]pyrimidin-2-amine](/img/structure/B2718447.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(2-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2718454.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2718455.png)

![7-chloro-2-(4-ethylphenyl)-N-(2-methoxyethyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2718456.png)